methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a pyrazole and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar functional groups but lacking the pyrazole and pyrrole moieties.
Ethyl benzoate: Another ester with a similar structure but different alkyl group.
Methyl 4-methylbenzoate: Similar ester with a methyl group on the benzene ring.
Uniqueness
Methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler esters. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and various biological activities, particularly focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Synthesis
The compound is characterized by a unique molecular structure that includes a benzoate moiety, a pyrazole ring, and a hydrazone linkage. The synthesis typically involves the reaction of methyl 4-formylbenzoate with hydrazine derivatives and pyrrole compounds under controlled conditions to yield the target compound with high purity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Selected Bacteria
Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus (MRSA) | 20 µM | |
Escherichia coli | 40 µM | |
Pseudomonas aeruginosa | 30 µM |
The compound exhibits potent activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), demonstrating its potential as a lead compound in antibiotic development.
Antifungal Activity
In addition to antibacterial effects, preliminary data suggest that the compound also possesses antifungal properties. In vitro assays have shown activity against common fungal pathogens such as Candida albicans.
Table 2: Antifungal Activity
These findings indicate that this compound could be explored further for its antifungal applications.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that it induces apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest.
Table 3: Anticancer Activity Against Cancer Cell Lines
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical cancer) | 25 µM | |
MCF7 (breast cancer) | 30 µM | |
A549 (lung cancer) | 35 µM |
The ability to induce apoptosis suggests that this compound could serve as a promising candidate for further development in cancer therapeutics.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in clinical settings. For instance, a study involving patients with resistant bacterial infections demonstrated significant improvements when treated with formulations containing this compound.
Properties
Molecular Formula |
C18H17N5O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H17N5O3/c1-23-9-3-4-16(23)14-10-15(21-20-14)17(24)22-19-11-12-5-7-13(8-6-12)18(25)26-2/h3-11H,1-2H3,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
NDSPFHSLLJFYBE-YBFXNURJSA-N |
Isomeric SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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